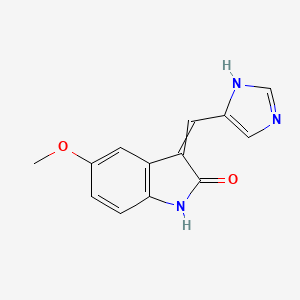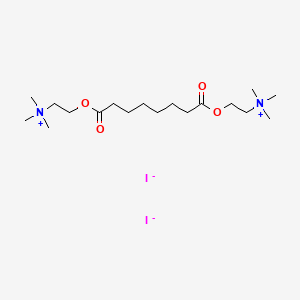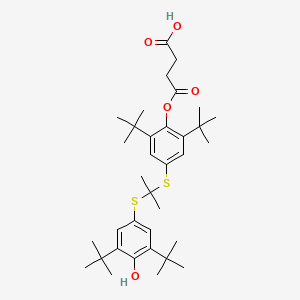
Tameridone
概要
説明
タメリドンは、分子式がC22H26N6O2 、分子量が406.48 g/mol である化学化合物です . 主に獣医学における鎮静剤として使用されていることが知られています . この化合物は、インドール-3-イルピペリジノエチル基が置換されたプリン-2,6-ジオンコアを含む構造によって特徴付けられます .
製造方法
タメリドンの合成は、プリン-2,6-ジオンコア構造の調製から始まる複数の手順を伴います。合成経路には一般的に以下が含まれます。
プリン-2,6-ジオンコアの形成: この手順では、適切な出発物質を制御された条件下で反応させて、プリン-2,6-ジオン構造を形成します。
インドール-3-イルピペリジノエチル基による置換:
準備方法
The synthesis of Tameridone involves multiple steps, starting with the preparation of the core purine-2,6-dione structure. The synthetic route typically includes:
Formation of the purine-2,6-dione core: This step involves the reaction of appropriate starting materials under controlled conditions to form the purine-2,6-dione structure.
Substitution with the indol-3-ylpiperidinoethyl group:
化学反応の分析
タメリドンは、以下を含むさまざまな化学反応を起こします。
酸化: タメリドンは、特定の条件下で酸化して、酸化された誘導体を形成できます。
還元: この化合物は還元されて、還元された誘導体を形成できます。
これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬および条件によって異なります。
科学研究への応用
タメリドンには、以下を含むいくつかの科学研究への応用があります。
化学: タメリドンは、プリン誘導体とその化学的性質に関する研究におけるモデル化合物として使用されています。
生物学: この化合物は、生体分子との相互作用とその生物系への潜在的な影響について研究されています。
科学的研究の応用
Tameridone has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving purine derivatives and their chemical properties.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
タメリドンの作用機序は、体内の特定の分子標的との相互作用を伴います。これは、神経伝達物質拮抗薬として作用し、脳内の特定の神経伝達物質の作用を阻害します。 これにより鎮静効果が得られ、獣医学で役立ちます . その作用に関与する正確な分子経路は、現在も調査中です。
類似化合物との比較
タメリドンは、以下のような他の類似化合物と比較することができます。
テオフィリン: タメリドンとテオフィリンはどちらもプリン-2,6-ジオンコアを持っていますが、タメリドンはさらにインドール-3-イルピペリジノエチル基を持っています。
カフェイン: タメリドンと同様に、カフェインもプリン-2,6-ジオンコアを持っていますが、インドール-3-イルピペリジノエチル基がありません。
アミノフィリン: この化合物は、テオフィリンに似ていますが、エチレンジアミン基が含まれています.
タメリドンの独自性は、その特定の置換パターンにあり、これにより、これらの類似化合物と比べて明確な化学的および生物学的特性が得られます。
特性
IUPAC Name |
7-[2-[4-(1H-indol-3-yl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-25-20-19(21(29)26(2)22(25)30)28(14-24-20)12-11-27-9-7-15(8-10-27)17-13-23-18-6-4-3-5-16(17)18/h3-6,13-15,23H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSYHJYEWUYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144705 | |
| Record name | Tameridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102144-78-5 | |
| Record name | Tameridone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102144785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tameridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAMERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ATQ0K1LA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
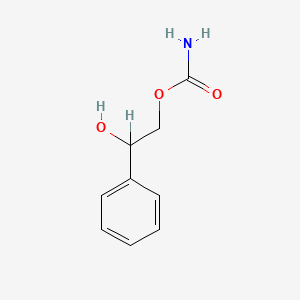




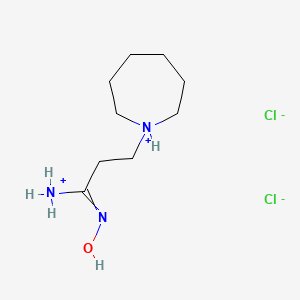
![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)




